N-(2-cyanopropan-2-yl)furan-2-carboxamide
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Overview
Description
N-(2-cyanopropan-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. Furan derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-cyanopropan-2-amine under specific conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanopropan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-cyanopropan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Lacks the nitrile group but shares the furan ring structure.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Contains a pyridine ring instead of the nitrile group.
Furan-2,5-dicarboxamide: Contains two carboxamide groups on the furan ring.
Uniqueness
N-(2-cyanopropan-2-yl)furan-2-carboxamide is unique due to the presence of both the nitrile and carboxamide functional groups, which contribute to its diverse reactivity and potential biological activities. The combination of these groups allows for a wide range of chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(2-cyanopropan-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H10N2O2/c1-9(2,6-10)11-8(12)7-4-3-5-13-7/h3-5H,1-2H3,(H,11,12) |
InChI Key |
CMLGCTNBVCMLPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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